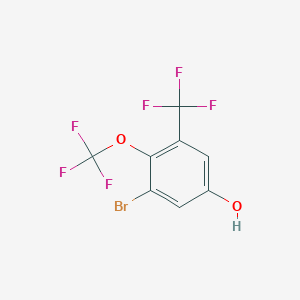![molecular formula C8H11ClN4O B12849510 N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide](/img/structure/B12849510.png)
N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring, a carbonyl group, and a chloroethanehydrazonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Carbonyl Group: The carbonyl group can be introduced via Friedel-Crafts acylation, where the pyrrole reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Chloroethanehydrazonamide Moiety: This step involves the reaction of ethyl chloroacetate with hydrazine hydrate to form chloroethanehydrazonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the chloroethanehydrazonamide moiety can be substituted by nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol under reflux.
Major Products
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted hydrazonamides.
Applications De Recherche Scientifique
Chemistry
In chemistry, N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of pyrrole-containing molecules with biological macromolecules such as proteins and nucleic acids. It may also serve as a probe for investigating enzyme mechanisms.
Medicine
In medicine, this compound has potential applications as a pharmacophore in drug design. Its structure can be modified to enhance its biological activity and selectivity towards specific targets.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate in the production of dyes, polymers, and agrochemicals.
Mécanisme D'action
The mechanism of action of N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrole ring can engage in π-π stacking interactions, while the carbonyl and chloroethanehydrazonamide groups can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-bromoethanehydrazonamide: Similar structure but with a bromo group instead of a chloro group.
N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-iodoethanehydrazonamide: Similar structure but with an iodo group instead of a chloro group.
N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-fluoroethanehydrazonamide: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. The chloro group can participate in nucleophilic substitution reactions, making this compound a valuable intermediate in synthetic chemistry.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H11ClN4O |
|---|---|
Poids moléculaire |
214.65 g/mol |
Nom IUPAC |
N-(2-chloroethanehydrazonoyl)-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C8H11ClN4O/c1-13-4-2-3-6(13)8(14)11-7(5-9)12-10/h2-4H,5,10H2,1H3,(H,11,12,14) |
Clé InChI |
JXNVQKAFQHAJLJ-UHFFFAOYSA-N |
SMILES isomérique |
CN1C=CC=C1C(=O)N/C(=N/N)/CCl |
SMILES canonique |
CN1C=CC=C1C(=O)NC(=NN)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


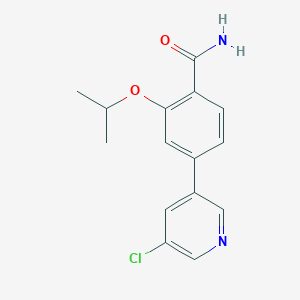
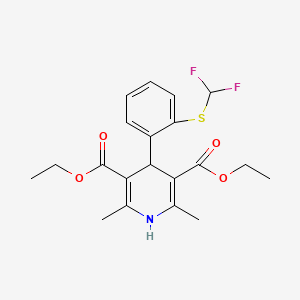
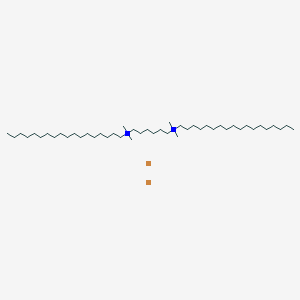
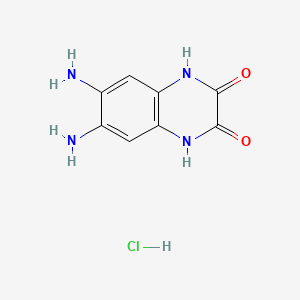
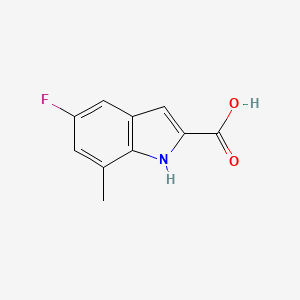


![7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12849475.png)
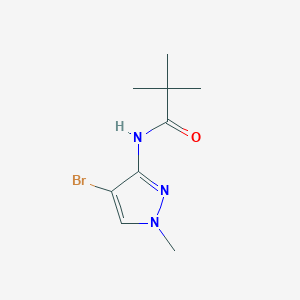
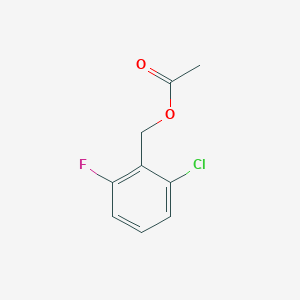

![Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849488.png)
